Nicotinic anhydride
Overview
Description
Nicotinic anhydride, also known as bis(pyridine-3-carboxylic) anhydride, is an organic compound with the chemical formula C12H8N2O3. It is a derivative of nicotinic acid (pyridine-3-carboxylic acid) and is characterized by its yellow crystalline solid appearance. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic anhydride can be synthesized through the reaction of nicotinic acid with phosgene in the presence of triethylamine. The process involves the following steps :
- Dissolve nicotinic acid in anhydrous benzene and remove moisture by distillation.
- Cool the mixture and add triethylamine.
- Add a solution of phosgene in benzene while maintaining the temperature below 7°C.
- Stir the mixture at room temperature, then heat to the boiling point and filter.
- Evaporate the filtrate to dryness and recrystallize the product from a benzene-cyclohexane mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Nicotinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form nicotinic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Aminolysis: Amines, room temperature or slightly elevated temperatures.
Alcoholysis: Alcohols, acidic or basic catalysts.
Major Products:
Hydrolysis: Nicotinic acid.
Aminolysis: Nicotinic acid amides.
Alcoholysis: Nicotinic acid esters.
Scientific Research Applications
Nicotinic anhydride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nicotinic acid derivatives.
Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Employed in the production of high-energy materials and as a dye for natural fibers.
Mechanism of Action
The mechanism of action of nicotinic anhydride involves its reactivity with nucleophiles. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophilic species such as water, amines, and alcohols. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
Succinic anhydride: Similar in structure but derived from succinic acid.
Maleic anhydride: Derived from maleic acid and used in polymer synthesis.
Phthalic anhydride: Derived from phthalic acid and used in the production of plasticizers and resins.
Uniqueness: Nicotinic anhydride is unique due to its pyridine ring structure, which imparts distinct chemical properties and reactivity compared to other anhydrides. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
pyridine-3-carbonyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(9-3-1-5-13-7-9)17-12(16)10-4-2-6-14-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPODXHOUBDCEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168554 | |
Record name | Nicotinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16837-38-0 | |
Record name | Nicotinic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16837-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of nicotinic anhydride in the context of drug delivery to the brain?
A1: this compound is a key reagent in synthesizing a chemical delivery system (CDS) for enhancing drug delivery across the blood-brain barrier (BBB) [, ]. This system exploits the properties of dihydropyridine derivatives, which can be formed by reacting this compound with suitable drug molecules.
Q2: How does the dihydropyridine-based CDS achieve targeted drug delivery to the brain?
A2: The CDS utilizes the lipophilic nature of the dihydropyridine carrier, covalently linked to a hydrophilic drug. This linkage increases the overall lipophilicity of the drug complex, enhancing its penetration through the BBB []. Once inside the brain, the dihydropyridine moiety is designed to undergo metabolic oxidation, forming a hydrophilic quaternary salt. This "locked-in" complex is retained within the brain, leading to sustained drug release [, ].
Q3: Can you provide an example of a successful application of this compound in creating a brain-targeted drug delivery system?
A3: Researchers successfully synthesized a brain-targeted estradiol delivery system using this compound [, ]. Estradiol was reacted with this compound, followed by specific chemical modifications, to yield estradiol 3-(1-methyl-1,4-dihydronicotinate) or estradiol 17-(1-methyl-1,4-dihydronicotinate) []. These modified estradiol molecules demonstrated enhanced brain penetration and sustained release, highlighting the potential of this compound in developing targeted therapies.
Q4: Beyond drug delivery, are there other applications of this compound in chemical synthesis?
A4: Yes, this compound is a versatile reagent for introducing nicotinoyl groups into various molecules. For instance, it facilitates the synthesis of N-nicotinoyl-tryptamine by acylating tryptamine []. It has also proven useful in modifying chitin, a natural polymer, by introducing 1,4-dihydronicotinamide groups. These modified chitin derivatives function as polymeric asymmetric reducing agents in organic synthesis [].
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